Potency: An Unquantified but Potent CD73 Inhibitor by Patent Assignment
CD73-IN-10 is described as a 'potent' CD73 inhibitor in both vendor documentation and the patent literature . The patent WO2022068929A1 designates it as 'compound 4,' a key exemplar in a series of pyrimidinedione CD73 inhibitors, suggesting a favorable activity profile among its chemical peers [1]. However, a specific IC50 or Ki value is not disclosed in the publicly available sources. For comparison, other CD73 inhibitors like OP-5244 demonstrate an IC50 of 0.25 nM, and AB680 has a Ki of 0.005 nM [REFS-3, REFS-4]. The absence of a disclosed value for CD73-IN-10 prevents a direct, quantitative comparison, underscoring its primary differentiation as a structurally defined entity from a specific patent family rather than a compound with a fully characterized public activity profile [3].
| Evidence Dimension | Inhibitory potency against human CD73 |
|---|---|
| Target Compound Data | Not disclosed (described as 'potent') |
| Comparator Or Baseline | OP-5244: IC50 = 0.25 nM; AB680: Ki = 0.005 nM |
| Quantified Difference | Unknown |
| Conditions | Not specified for CD73-IN-10; comparator values from published literature |
Why This Matters
The designation as a 'potent' inhibitor and its status as a lead compound in a patent application provide a degree of scientific validation for CD73 pathway research, even in the absence of a published potency metric.
- [1] WO2022068929A1. (2022). Pyrimidinedione compound and use thereof. Retrieved April 15, 2026, from https://patents.google.com/patent/WO2022068929A1/en View Source
- [2] Bowman, C. E., et al. (2019). An Exceptionally Potent Inhibitor of Human CD73. Retrieved from https://scite.ai/reports/10.1038/s41598-019-43482-9 View Source
- [3] Chemsrc. (2022). CD73-IN-10. Retrieved April 15, 2026, from https://m.chemsrc.com/en/cas/2766565-91-5_1613450.html View Source
